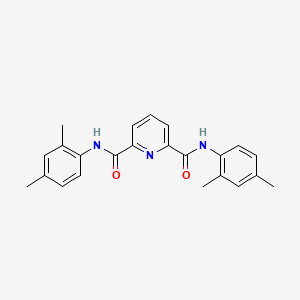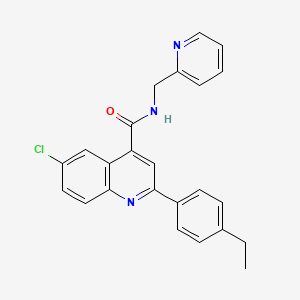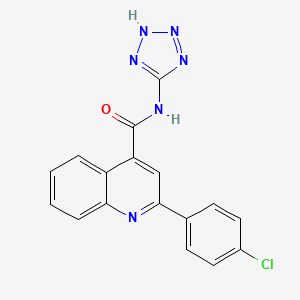![molecular formula C24H32N2O4S B11123551 1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11123551.png)
1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-N-(1-phenylethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Attachment of the Methoxy and Isopropyl Groups: The methoxy and isopropyl groups are added through alkylation reactions using reagents like methyl iodide and isopropyl bromide.
Coupling with the Phenylethyl Group: The final step involves coupling the phenylethyl group to the piperidine ring through amide bond formation using reagents like carbodiimides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or isopropyl groups, leading to the formation of various substituted derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity, selectivity, and downstream signaling effects.
Comparison with Similar Compounds
1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Benzimidazoles: These compounds share structural similarities and are known for their diverse biological activities.
Piperidine Derivatives: Compounds with piperidine rings are widely studied for their pharmacological properties.
Sulfonamides: These compounds are known for their antimicrobial properties and are used in various therapeutic applications.
The uniqueness of 1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C24H32N2O4S |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H32N2O4S/c1-17(2)21-10-11-22(30-4)23(16-21)31(28,29)26-14-12-20(13-15-26)24(27)25-18(3)19-8-6-5-7-9-19/h5-11,16-18,20H,12-15H2,1-4H3,(H,25,27) |
InChI Key |
LHBGMVLPAORMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2-thienylmethyl)amino]benzoate](/img/structure/B11123477.png)
![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11123479.png)
![2-methoxyethyl (2E)-2-(furan-2-ylmethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11123484.png)
![1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11123490.png)
![(5Z)-3-hexyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11123492.png)
![5-(4-ethylphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11123494.png)

![5-(4-bromophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11123505.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B11123539.png)
![1-(4-Fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11123555.png)
![N-{2-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11123557.png)
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11123560.png)

